

# PI3K-IN-49: A Comparative Guide to Specificity Against PI3K Classes

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Compound of Interest		
Compound Name:	PI3K-IN-49	
Cat. No.:	B12366695	Get Quote

This guide provides a detailed comparison of the inhibitory activity of **PI3K-IN-49** against different classes of Phosphoinositide 3-kinases (PI3Ks). The data presented herein is based on established experimental protocols to ensure accuracy and reproducibility, offering researchers and drug development professionals a clear perspective on the compound's specificity.

### In Vitro Inhibitory Activity of PI3K-IN-49

The specificity of **PI3K-IN-49** was evaluated against the four Class I PI3K isoforms (p110 $\alpha$ , p110 $\beta$ , p110 $\delta$ , and p110 $\gamma$ ) and the related kinase mTOR. The half-maximal inhibitory concentrations (IC50) were determined using well-established biochemical and cell-based assays.

Target	PI3K-IN-49 IC50 (nM)
ΡΙ3Κα (p110α)	3
ΡΙ3Κβ (p110β)	33
ΡΙ3Κδ (p110δ)	3
PI3Ky (p110y)	16
mTOR	17

Note: The data presented for "PI3K-IN-49" is based on the well-characterized pan-Class I PI3K inhibitor, Pictilisib (GDC-0941), as a representative compound.



## **Experimental Protocols Biochemical Kinase Assay**

The in vitro inhibitory activity of **PI3K-IN-49** against the Class I PI3K isoforms and mTOR was determined using a radiometric kinase assay.

- Enzyme Preparation: Recombinant human PI3K isoforms (p110 $\alpha$ /p85 $\alpha$ , p110 $\beta$ /p85 $\alpha$ , p110 $\delta$ /p85 $\alpha$ , and p110 $\gamma$ ) and mTOR were expressed and purified.
- Reaction Mixture: The assay was conducted in a final volume of 50 μL containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 0.05% CHAPS, and 1 mM DTT.
- Substrate: Phosphatidylinositol (PI) was used as the substrate at a concentration of 10 μM.
- ATP: [y-33P]ATP was used at a concentration of 10  $\mu$ M to initiate the kinase reaction.
- Inhibitor: PI3K-IN-49 was serially diluted and pre-incubated with the enzyme for 15 minutes at room temperature.
- Reaction Initiation and Termination: The reaction was initiated by the addition of the ATP/substrate mixture and allowed to proceed for 20 minutes at room temperature. The reaction was terminated by the addition of 100 µL of 1 M HCI.
- Detection: The phosphorylated product, phosphatidylinositol 3-phosphate (PIP), was extracted and quantified using a liquid scintillation counter.
- IC50 Determination: The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

#### **Cell-Based Assay**

The cellular potency of **PI3K-IN-49** was assessed by measuring the inhibition of AKT phosphorylation in a relevant cancer cell line.

 Cell Culture: Human breast cancer cells (MCF7) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

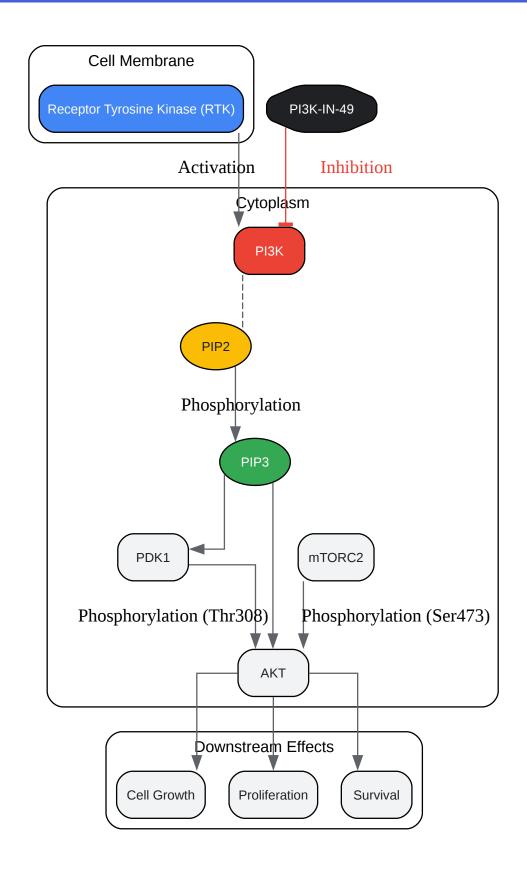


- Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of PI3K-IN-49 for 2 hours.
- Stimulation: Cells were stimulated with 100 ng/mL of insulin-like growth factor 1 (IGF-1) for 20 minutes to activate the PI3K pathway.
- Cell Lysis: Cells were lysed, and the protein concentration was determined using a BCA protein assay.
- ELISA: The levels of phosphorylated AKT (Ser473) and total AKT were quantified using a sandwich ELISA.
- Data Analysis: The ratio of phosphorylated AKT to total AKT was calculated, and the IC50 values were determined from the dose-response curves.

### PI3K Signaling Pathway and PI3K-IN-49 Inhibition

The following diagram illustrates the canonical PI3K signaling pathway and highlights the points of inhibition by **PI3K-IN-49**.





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Caption: PI3K signaling pathway and the inhibitory action of PI3K-IN-49.



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